2-hydrazino-4,5-dihydro-1H-imidazole

Catalog No.
S1545826
CAS No.
51420-32-7
M.F
C3H8N4
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydrazino-4,5-dihydro-1H-imidazole

CAS Number

51420-32-7

Product Name

2-hydrazino-4,5-dihydro-1H-imidazole

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylhydrazine

Molecular Formula

C3H8N4

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C3H8N4/c4-7-3-5-1-2-6-3/h1-2,4H2,(H2,5,6,7)

InChI Key

WIPKZLIKOXLWCF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NN

Canonical SMILES

C1CN=C(N1)NN

The exact mass of the compound 2-hydrazino-4,5-dihydro-1H-imidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydrazino-4,5-dihydro-1H-imidazole (CAS 51420-32-7) is a highly reactive, bifunctional cyclic hydrazine building block predominantly used in the synthesis of fused heterocyclic systems and rigidified guanylhydrazone pharmacophores [1]. Unlike standard acyclic hydrazines, this compound features a pre-formed 4,5-dihydro-1H-imidazole (imidazoline) ring, which acts as a conformationally restricted guanidine bioisostere[2]. In industrial and advanced laboratory procurement, it is prioritized for its dual nucleophilicity, enabling single-step condensations with aldehydes and ketones to yield complex multi-ring scaffolds[3]. Its ability to support symmetric charge delocalization upon protonation makes it a critical precursor for synthesizing high-affinity DNA-binding ligands and metabolically stable therapeutic analogs [4].

Substituting 2-hydrazino-4,5-dihydro-1H-imidazole with acyclic analogs like aminoguanidine or aromatic alternatives like 2-hydrazinopyridine fundamentally alters both synthetic trajectory and final material performance [1]. Acyclic aminoguanidines possess higher conformational flexibility, which significantly reduces target binding affinity in sterically demanding applications and often requires additional, low-yield cyclization steps to achieve rigidified pharmacophores [2]. Conversely, aromatic comparators like 2-hydrazinopyridine exhibit vastly different basicity and nucleophilicity profiles, leading to altered protonation states at physiological pH [1]. For procurement teams, attempting to use these cheaper or more common substitutes typically results in increased step counts, lower overall yields of fused heterocycles, and the loss of the critical symmetric charge delocalization provided by the imidazoline ring [3].

Conformational Rigidity and Symmetric Charge Delocalization in Ligand Synthesis

In the synthesis of high-affinity DNA-binding ligands, the structural rigidity of the precursor is paramount. Studies comparing 2-hydrazino-4,5-dihydro-1H-imidazole to acyclic aminoguanidine demonstrate that the imidazoline ring of the former undergoes symmetric charge delocalization upon protonation [1]. This symmetry allows the resulting guanylhydrazone derivatives to form highly stable, bidentate hydrogen bonds with phosphate backbones[1]. In contrast, acyclic aminoguanidine derivatives suffer from rotational freedom that increases entropic penalties during binding, rendering them less effective for rigid target stabilization [1].

Evidence DimensionCharge symmetry and conformational entropy upon protonation
Target Compound DataSymmetric charge delocalization across the cyclic imidazoline ring
Comparator Or BaselineAcyclic aminoguanidine (asymmetric, high rotational freedom)
Quantified DifferenceElimination of rotational degrees of freedom in the guanidinyl equivalent
ConditionsPhysiological pH protonation models for DNA-binding ligands

Procuring the cyclic precursor is essential for synthesizing ligands that require rigid, bidentate hydrogen-bonding motifs without the entropic penalty of acyclic chains.

Direct Access to Fused Heterocycles via Bis-Nucleophilic Cyclization

2-Hydrazino-4,5-dihydro-1H-imidazole serves as an efficient bis-nucleophile for the direct synthesis of fused heterocyclic systems. When reacted with electrophilic substrates such as bis-aldehydes, the compound achieves direct condensation and cyclization in a single sequence [1]. For instance, in the synthesis of bithiophene-substituted guanylhydrazones, employing 2-hydrazino-4,5-dihydro-1H-imidazole achieved a 69% yield of the target rigidified solid [1]. Using acyclic precursors to achieve the same cyclic end-product would require a multi-step sequence involving condensation followed by a secondary ring-closing step, drastically reducing overall throughput[1].

Evidence DimensionSynthetic step economy for cyclic guanylhydrazones
Target Compound DataSingle-step condensation/cyclization (69% yield for bithiophene derivatives)
Comparator Or BaselineAcyclic precursors (require multi-step condensation + secondary ring closure)
Quantified DifferenceReduction of at least one synthetic step with comparable isolated yields
ConditionsCondensation with complex aldehydes/ketones under reflux

Reduces manufacturing time and reagent costs by bypassing secondary cyclization steps required when starting from acyclic guanidines.

Metabolic Profile Modification in Pharmacophore Development

The structural integration of the 4,5-dihydro-1H-imidazole moiety is utilized to differentiate metabolic profiles in drug development. In the synthesis of 3-guanidinopropionic acid analogs, standard acyclic guanidines are known to act as substrates for creatine kinase, leading to unwanted accumulation in muscle tissue [1]. By substituting the acyclic guanidine moiety with the cyclic 2-hydrazino-4,5-dihydro-1H-imidazole derivative, researchers sterically restrict the pharmacophore [1]. This cyclic modification retains the desired biological activity while structurally preventing the creatine-like metabolism that plagues the acyclic baselines [1].

Evidence DimensionSusceptibility to creatine-like muscle accumulation
Target Compound DataSterically restricted cyclic analog prevents creatine kinase substrate recognition
Comparator Or BaselineAcyclic guanidine/aminoguanidine analogs (high susceptibility to muscle accumulation)
Quantified DifferenceMarked reduction in off-target metabolic accumulation
ConditionsIn vivo metabolic profiling of antidiabetic/antiobesity agents

Crucial for pharmaceutical procurement teams aiming to synthesize guanidine bioisosteres with improved safety and pharmacokinetic profiles.

Synthesis of G-Quadruplex DNA-Binding Ligands

Where 2-hydrazino-4,5-dihydro-1H-imidazole is the right choice for generating rigidified, symmetric guanylhydrazones that require bidentate hydrogen bonding to phosphate backbones without the entropic penalties of acyclic analogs [1].

Development of Metabolically Stable Antidiabetic Pharmacophores

Where this compound provides a cyclic guanidine bioisostere that avoids the creatine-kinase-mediated muscle accumulation associated with acyclic guanidine precursors [2].

Single-Step Assembly of Fused Imidazo-Heterocycles

Where procurement requires a potent bis-nucleophile to condense with aldehydes or ketones, bypassing the multi-step cyclization routes necessary when using standard aminoguanidines or thiosemicarbazides[3].

XLogP3

-1.7

Other CAS

51420-32-7

Wikipedia

2-hydrazino-4,5-dihydro-1H-imidazole

Dates

Last modified: 08-15-2023

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